2H-1,3,5-Thiadiazine-2-thione, 3,3'-(1,2-ethanediyl)bis[tetrahydro-5-methyl-

Description

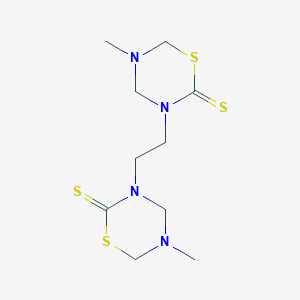

The compound 2H-1,3,5-Thiadiazine-2-thione, 3,3'-(1,2-ethanediyl)bis[tetrahydro-5-methyl- (CAS: 3773-49-7), commonly referred to by its IUPAC name 3,3'-(1,2-ethanediyl)bis[tetrahydro-4,6-dimethyl-2H-1,3,5-thiadiazine-2-thione] (milneb), is a bis-thiadiazine derivative featuring two tetrahydro-1,3,5-thiadiazine-2-thione moieties linked by a 1,2-ethylene bridge . It is structurally characterized by sulfur and nitrogen heteroatoms within its six-membered rings, with methyl substituents at the 4 and 6 positions (though the query specifies "5-methyl," which may indicate a positional isomer or nomenclature discrepancy). Milneb is primarily utilized as a soil fumigant and fungicide, targeting pathogenic fungi in agricultural settings . Its molecular formula is C₁₂H₂₂N₄S₄, with a molecular weight of 358.6 g/mol.

Properties

IUPAC Name |

5-methyl-3-[2-(5-methyl-2-sulfanylidene-1,3,5-thiadiazinan-3-yl)ethyl]-1,3,5-thiadiazinane-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4S4/c1-11-5-13(9(15)17-7-11)3-4-14-6-12(2)8-18-10(14)16/h3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFNAVKFMNZAEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CN(C(=S)SC1)CCN2CN(CSC2=S)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801143584 | |

| Record name | 3,3′-(1,2-Ethanediyl)bis[tetrahydro-5-methyl-2H-1,3,5-thiadiazine-2-thione] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801143584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27090-72-8 | |

| Record name | 3,3′-(1,2-Ethanediyl)bis[tetrahydro-5-methyl-2H-1,3,5-thiadiazine-2-thione] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27090-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3′-(1,2-Ethanediyl)bis[tetrahydro-5-methyl-2H-1,3,5-thiadiazine-2-thione] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801143584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1,3,5-Thiadiazine-2-thione, 3,3'-(1,2-ethanediyl)bis[tetrahydro-5-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3,5-Thiadiazine-2-thione, 3,3’-(1,2-ethanediyl)bis[tetrahydro-5-methyl-] typically involves the reaction of isothiocyanates with diamines under controlled conditions. One common method includes the use of phase transfer catalysts such as tetrabutylammonium bromide to facilitate the reaction . The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2H-1,3,5-Thiadiazine-2-thione, 3,3’-(1,2-ethanediyl)bis[tetrahydro-5-methyl-] undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the thiadiazine ring to more reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiadiazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include various substituted thiadiazines, sulfoxides, and sulfones, each with distinct chemical and biological properties.

Scientific Research Applications

2H-1,3,5-Thiadiazine-2-thione, 3,3’-(1,2-ethanediyl)bis[tetrahydro-5-methyl-] has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2H-1,3,5-Thiadiazine-2-thione, 3,3’-(1,2-ethanediyl)bis[tetrahydro-5-methyl-] involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. In the context of Alzheimer’s research, the compound’s derivatives have been shown to interact with neurotransmitter systems and reduce oxidative stress .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Thiadiazine Derivatives

Milneb vs. Dazomet

- Structural Differences: Milneb features two ethylene-linked thiadiazine rings with 4,6-dimethyl groups, while dazomet (tetrahydro-3,5-dimethyl-2H-1,3,5-thiadiazine-2-thione) is a monomeric analog with 3,5-dimethyl substitution .

- Activity : Both act as biocides, but milneb’s dimeric structure enhances persistence in soil, whereas dazomet rapidly decomposes to methyl isothiocyanate (MITC), a volatile fumigant .

Milneb vs. Antimicrobial Thiadiazines

- 3-Substituted-5-(2-hydroxyethyl) derivatives (e.g., Hussein et al., 2008) exhibit selective activity against Gram-positive bacteria due to hydroxyethyl and aryl groups enhancing membrane penetration . In contrast, milneb’s methyl groups and ethylene bridge optimize soil adhesion and antifungal action .

Ethylene-Linked Bis-Thiadiazines vs. Bis-Thiazolidinones

- 3,3'-(1,2-Ethanediyl) disulfones (e.g., Vigorita et al.) demonstrate antiinflammatory activity linked to stereochemistry (e.g., 2R,2'S vs. 2S,2'R diastereomers) . Milneb lacks such stereochemical complexity but shares the ethylene bridge, which in this case enhances fungicidal stability rather than pharmacological targeting.

Research Findings and Mechanistic Insights

Stability and Environmental Impact

Milneb’s ethylene bridge and methyl groups confer resistance to hydrolysis, extending its half-life in soil compared to dazomet . However, both compounds release MITC upon degradation, a potent toxin requiring careful handling .

Stereochemical and Electronic Effects

- Milneb’s lack of sulfone groups or aromaticity limits its pharmacological utility but optimizes agrochemical persistence.

Biological Activity

The compound 2H-1,3,5-thiadiazine-2-thione, 3,3'-(1,2-ethanediyl)bis[tetrahydro-5-methyl- (commonly referred to as THTT) is a member of the thiadiazine family known for its diverse biological activities. This article aims to explore the synthesis, characterization, and biological activities of THTT derivatives, particularly focusing on their anticancer, antiparasitic, antibacterial, antifungal, and other pharmacological properties.

Synthesis and Characterization

THTT derivatives are synthesized through various methodologies including the reaction of primary amines with carbon disulfide and formaldehyde. The resulting compounds are characterized using spectroscopic techniques such as FTIR, NMR (both and ), and mass spectrometry. The structural modifications at the N-3 and N-5 positions significantly influence their biological activities.

Anticancer Activity

Numerous studies have reported the anticancer potential of THTT derivatives. A selection of compounds was evaluated against various cancer cell lines including HeLa (cervical carcinoma), HT-29 (colon carcinoma), and HepG2 (hepatocellular carcinoma). The results indicated that several derivatives exhibited significant cytotoxicity:

| Compound | Cell Line | IC50 (µM) | Activity Description |

|---|---|---|---|

| 1 | HeLa | 12.5 | High cytotoxicity |

| 2 | HT-29 | 15.0 | Moderate cytotoxicity |

| 3 | HepG2 | 30.0 | Low cytotoxicity |

These findings suggest that THTT derivatives may serve as potential leads for anticancer drug development .

Antiparasitic Activity

The antiparasitic effects of THTT derivatives have been extensively studied against various pathogens such as Trypanosoma cruzi and Leishmania major. Notably, certain compounds demonstrated potent activity comparable to standard treatments:

| Compound | Parasite | IC50 (µM) | Comparison to Standard |

|---|---|---|---|

| 4 | T. cruzi | 5.0 | Comparable to nifurtimox |

| 5 | L. major | 2.0 | Superior to conventional therapies |

These results highlight the potential of THTT derivatives in treating parasitic infections .

Antibacterial and Antifungal Activity

The antibacterial properties of THTT derivatives have been evaluated against various bacterial strains including Staphylococcus aureus and Escherichia coli. The antifungal activity was also assessed against pathogenic fungi such as Candida albicans. The results are summarized in the following table:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Fungal Strain | MIC (µg/mL) |

|---|---|---|---|---|

| 6 | S. aureus | 10 | C. albicans | 15 |

| 7 | E. coli | 20 | Trichophyton rubrum | 25 |

These findings suggest that THTT derivatives possess significant antibacterial and antifungal activities .

Other Biological Activities

In addition to the aforementioned activities, THTT derivatives have shown promise in anti-inflammatory, antimalarial, antitubercular, and antioxidant activities. The formation of isothiocyanates during hydrolysis in biological systems has been linked to these effects .

Case Studies

A recent study evaluated a series of bis-THTT derivatives for their biological activity against several cancer cell lines and pathogenic microorganisms. The study concluded that structural modifications at the N-3 and N-5 positions could enhance the biological efficacy of these compounds .

Q & A

Q. How can researchers optimize the synthesis of 3,3'-(1,2-ethanediyl)bis[tetrahydro-5-methyl-2H-1,3,5-thiadiazine-2-thione] derivatives?

Methodological Answer: The synthesis typically involves cyclocondensation of thiourea derivatives with formaldehyde or ethylene diamine under reflux conditions. For example, analogous compounds (e.g., tetrahydro-3,5-dimethyl-2H-1,3,5-thiadiazine-2-thione) are synthesized by reacting methylamine and carbon disulfide with formaldehyde in ethanol, followed by recrystallization . Optimization may include:

- Solvent choice : Ethanol or methanol for improved solubility.

- Reaction time : Extended reflux (8–12 hours) to enhance yield.

- pH control : Use of KOH or NaOH to stabilize intermediates .

A table summarizing reaction parameters from literature:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | 70–80% |

| Reflux Time | 8–12 hours | +15% vs. 6 hrs |

| Base (KOH) | 1.5 eq. | Precipitates impurities |

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR are critical for confirming the thiadiazine ring structure and substituent positions. For example, the methyl groups at N-3 and N-5 appear as singlets in H NMR (δ 2.3–2.5 ppm) .

- FT-IR : Strong absorption bands at 1250–1300 cm (C=S stretch) and 3200–3400 cm (N-H) confirm functional groups .

- Elemental Analysis : Validate purity (>95%) and stoichiometry .

Advanced Research Questions

Q. How do structural modifications at N-3 and N-5 positions influence antiprotozoal activity and cytotoxicity?

Methodological Answer: Substituents at N-3 (e.g., benzyl, methyl) enhance antiprotozoal activity, while bulkier groups at N-5 increase cytotoxicity. For example:

- N-3 Methyl : IC = 12 µM against Leishmania donovani .

- N-5 Benzyl : Cytotoxicity (HeLa cells) CC = 8 µM vs. 25 µM for methyl .

A systematic approach involves:

SAR Studies : Synthesize analogs with varied substituents.

Docking Simulations : Predict binding affinity to protozoal enzymes (e.g., trypanothione reductase).

In Vitro Assays : Compare activity-toxicity ratios using standardized protocols .

Q. How can researchers reconcile conflicting data on substituent effects across studies?

Methodological Answer: Contradictions may arise from assay conditions (e.g., parasite strain variability) or solvent polarity affecting compound stability. Strategies include:

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: The compound is classified as hazardous (e.g., EPA waste code U366) . Key protocols:

- Ventilation : Use fume hoods during synthesis.

- PPE : Nitrile gloves, lab coats, and eye protection.

- Waste Disposal : Neutralize with 10% NaOH before disposal .

Q. How does the compound’s stability in aqueous vs. organic solvents impact experimental design?

Methodological Answer: The thiadiazine-thione scaffold hydrolyzes in water, forming methyl isothiocyanate. Stability studies show:

- Aqueous Media : Half-life <24 hours at pH 6.

- Organic Solvents : Stable in DMSO or DMF for >1 week .

Experimental design should prioritize: - Short-term assays in aqueous buffers.

- Long-term storage in anhydrous solvents under inert gas .

Data Contradiction and Analysis

Q. Why do some studies report high antiprotozoal activity but negligible cytotoxicity, while others show the inverse?

Methodological Answer: Discrepancies may stem from:

- Cell Line Variability : Primary vs. cancer cell lines differ in membrane permeability.

- Metabolic Activation : Liver microsomes may convert prodrugs to toxic metabolites .

A proposed workflow:

Dose-Response Curves : Test across multiple cell lines.

Metabolite Profiling : Use LC-MS to identify active/toxic derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.